5-Difluoromethoxy-2-methoxybenzaldehyde CAS 1806377-15-0 properties
5-Difluoromethoxy-2-methoxybenzaldehyde CAS 1806377-15-0 properties
CAS 1806377-15-0 | Strategic Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 5-Difluoromethoxy-2-methoxybenzaldehyde (CAS 1806377-15-0) represents a high-value pharmacophore building block. This compound integrates the steric and electronic utility of a benzaldehyde core with the specific physicochemical advantages of the difluoromethoxy (
Unlike the perfluorinated trifluoromethoxy group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data / Prediction |
| CAS Number | 1806377-15-0 |
| IUPAC Name | 5-(Difluoromethoxy)-2-methoxybenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 202.16 g/mol |
| Appearance | White to pale yellow crystalline solid or oil (dependent on purity) |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 4 (Note: |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water.[3][4] |
Structural Significance
The molecule features a 1,2,4-substitution pattern on the benzene ring:
-
C-1 Formyl Group (
): A versatile handle for reductive aminations, olefinations (Wittig/Horner-Wadsworth-Emmons), and heterocycle formation. -
C-2 Methoxy Group (
): Provides electron donation to the ring, influencing the electrophilicity of the aldehyde. -
C-5 Difluoromethoxy Group (
): The strategic "warhead" for ADME optimization.
Synthetic Pathways & Mechanism
The synthesis of 5-difluoromethoxy-2-methoxybenzaldehyde typically proceeds via the O-difluoromethylation of the corresponding phenol precursor, 5-hydroxy-2-methoxybenzaldehyde .
Core Reaction: Difluorocarbene Insertion
The most robust method involves the generation of highly reactive difluorocarbene (
Reagents of Choice:
-
Chlorodifluoromethane (
, Freon-22): The classic reagent, though regulated due to ozone depletion. -
Sodium Chlorodifluoroacetate (
): A solid, easier-to-handle source of that decomposes thermally. -
Difluoromethyl Phenyl Sulfone / Hu's Reagent: For non-ozone depleting, mild conditions.
Mechanistic Workflow (Graphviz)
Figure 1: Synthetic pathway via difluorocarbene insertion.[5] The reaction requires basic conditions to generate the phenoxide, which then traps the electrophilic carbene.
Experimental Protocol: Synthesis via Sodium Chlorodifluoroacetate
This protocol is recommended for laboratory-scale synthesis (1–10g) as it avoids the use of gaseous Freon-22.
Materials
-
Substrate: 5-Hydroxy-2-methoxybenzaldehyde (1.0 eq)
-
Reagent: Sodium chlorodifluoroacetate (2.5 eq)
-
Base: Potassium carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
-
Workup: Ethyl acetate, Brine,
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-hydroxy-2-methoxybenzaldehyde (10 mmol) in DMF (20 mL).
-
Deprotonation: Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes to ensure formation of the phenoxide anion. Critical: The color may shift to bright yellow/orange. -
Reagent Addition: Add sodium chlorodifluoroacetate (25 mmol) in a single portion.
-
Reaction: Heat the mixture to 90–100°C under an inert atmosphere (
or Ar).-
Note: The high temperature is required to decarboxylate the reagent and generate
. -
Monitoring: Monitor by TLC (typically 20% EtOAc/Hexane) or LC-MS. Reaction is usually complete in 4–6 hours.
-
-
Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) to quench residual base and precipitate inorganic salts.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with water (
) and brine ( ) to remove DMF. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[6]
Expected Yield: 60–75%.
Applications in Drug Discovery[1][2][3][4][12]
The difluoromethoxy group is a powerful tool in the "Hit-to-Lead" phase.[1]
Bioisosterism & Metabolic Stability
Replacing a methoxy group (
-
Mechanism: The C-F bond is stronger and less prone to oxidative attack than the C-H bond.
-
H-Bonding: The terminal proton in
is acidic ( ~ 25-30 vs >40 for alkanes), allowing it to act as a weak hydrogen bond donor to protein backbones, unlike the inert .
Reactivity Profile (Aldehyde)
The aldehyde at C-1 serves as a "diversity handle":
-
Reductive Amination: Reaction with primary/secondary amines +
Benzylamines (common in GPCR ligands). -
Knoevenagel Condensation: Reaction with malonates
Cinnamic acid derivatives.
Strategic Logic Diagram (Graphviz)
Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS may be limited, standard protocols for fluorinated benzaldehydes apply.[7]
-
Hazards:
-
Storage: Store under inert gas (
) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time. -
Disposal: Fluorinated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Review of Synthesis and Properties." Journal of Medicinal Chemistry. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link
-
Hu, J., et al. (2006). "Reagents for Difluoromethylation."[2][11][4][12] Chemical Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (n.d.). "Difluoromethoxy derivatives."[1][2][11][5][12] National Library of Medicine. Link
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